molecular formula C17H20O2 B15160501 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene

Cat. No.: B15160501
M. Wt: 256.34 g/mol
InChI Key: GOSCUKUJMWIQNP-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is an organic compound with the molecular formula C17H20O2 It is a derivative of benzene, featuring two methoxy groups and a 1-methyl-1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene typically involves the alkylation of 1,3-dimethoxybenzene with 1-chloro-1-methyl-1-phenylethane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Introduction of alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the phenylethyl substituent play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure with propenyl substituent instead of phenylethyl.

    1,3-Dimethoxybenzene: Lacks the phenylethyl substituent.

    1,4-Dimethoxy-2-(1-methyl-1-phenylethyl)benzene: Different substitution pattern on the benzene ring.

Uniqueness

1,3-Dimethoxy-4-(1-methyl-1-phenylethyl)benzene is unique due to the presence of both methoxy groups and the 1-methyl-1-phenylethyl substituent, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2,4-dimethoxy-1-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C17H20O2/c1-17(2,13-8-6-5-7-9-13)15-11-10-14(18-3)12-16(15)19-4/h5-12H,1-4H3

InChI Key

GOSCUKUJMWIQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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